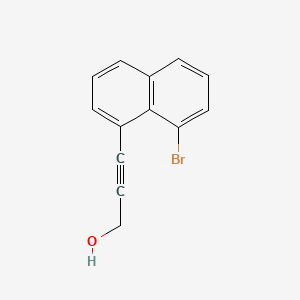
3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is an organic compound that features a brominated naphthalene ring attached to a propynol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol typically involves the bromination of 1-naphthalenyl followed by the introduction of a propynol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The subsequent step involves the coupling of the brominated naphthalene with a propynol derivative under conditions that may include the use of a base like potassium carbonate (K2CO3) and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Major Products
Oxidation: Formation of 3-(8-bromo-1-naphthalenyl)-2-propynal.
Reduction: Formation of 3-(1-naphthalenyl)-2-Propyn-1-ol.
Substitution: Formation of 3-(8-azido-1-naphthalenyl)-2-Propyn-1-ol or 3-(8-thiocyanato-1-naphthalenyl)-2-Propyn-1-ol.
Applications De Recherche Scientifique
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propynol group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(8-bromo-1-naphthalenyl)propiolic acid
- (E)-3-(8-Bromo-1-naphthalenyl)acrylic acid
- Pyridine, 3-(8-bromo-1-naphthalenyl)-
Uniqueness
3-(8-bromo-1-naphthalenyl)-2-Propyn-1-ol is unique due to the presence of both a brominated naphthalene ring and a propynol group
Propriétés
Formule moléculaire |
C13H9BrO |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
3-(8-bromonaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C13H9BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,9H2 |
Clé InChI |
PJJSFPGVHMXWMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C#CCO)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
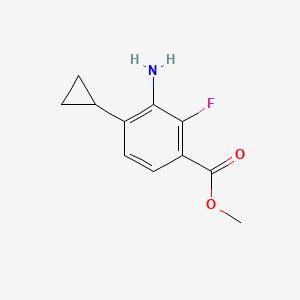
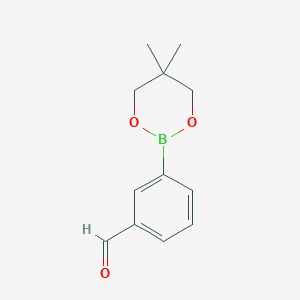
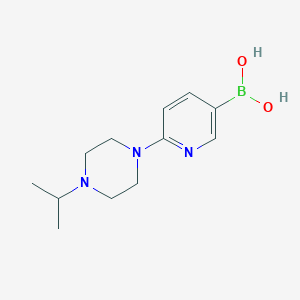
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
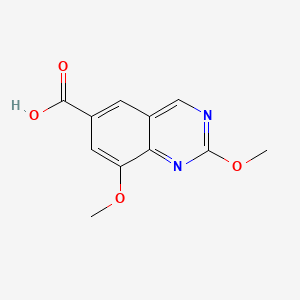
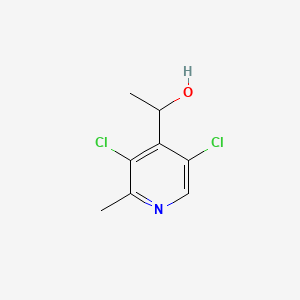
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
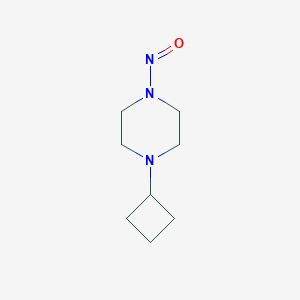
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)

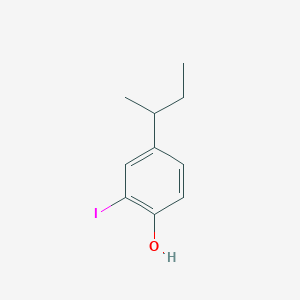

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
